

solubility of 5-Amino-2-methyloxazole-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-methyloxazole-4-carbonitrile

Cat. No.: B183949

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **5-Amino-2-methyloxazole-4-carbonitrile** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. **5-Amino-2-methyloxazole-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry, presents a solubility profile that is crucial for its development into a viable drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **5-Amino-2-methyloxazole-4-carbonitrile** in various organic solvents. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols. The widely recognized shake-flask method is detailed, providing a robust framework for obtaining reliable and reproducible solubility data.[\[1\]](#)

Introduction to 5-Amino-2-methyloxazole-4-carbonitrile

5-Amino-2-methyloxazole-4-carbonitrile is a small molecule with the chemical formula $C_5H_5N_3O$ and a molecular weight of 123.11 g/mol. Its structure, featuring an oxazole ring substituted with an amino group, a methyl group, and a nitrile group, makes it a subject of

interest for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[2]

- Chemical Structure:

- IUPAC Name: **5-Amino-2-methyloxazole-4-carbonitrile**
- CAS Number: 5098-16-8
- SMILES: CC1=NC(=C(O1)N)C#N
- Molecular Formula: C₅H₅N₃O
- Molecular Weight: 123.11 g/mol

The solubility of this compound is a pivotal physical property that influences every stage of the drug development process, from initial screening and formulation to *in vivo* performance. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the therapeutic potential of an otherwise promising compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] This is a result of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

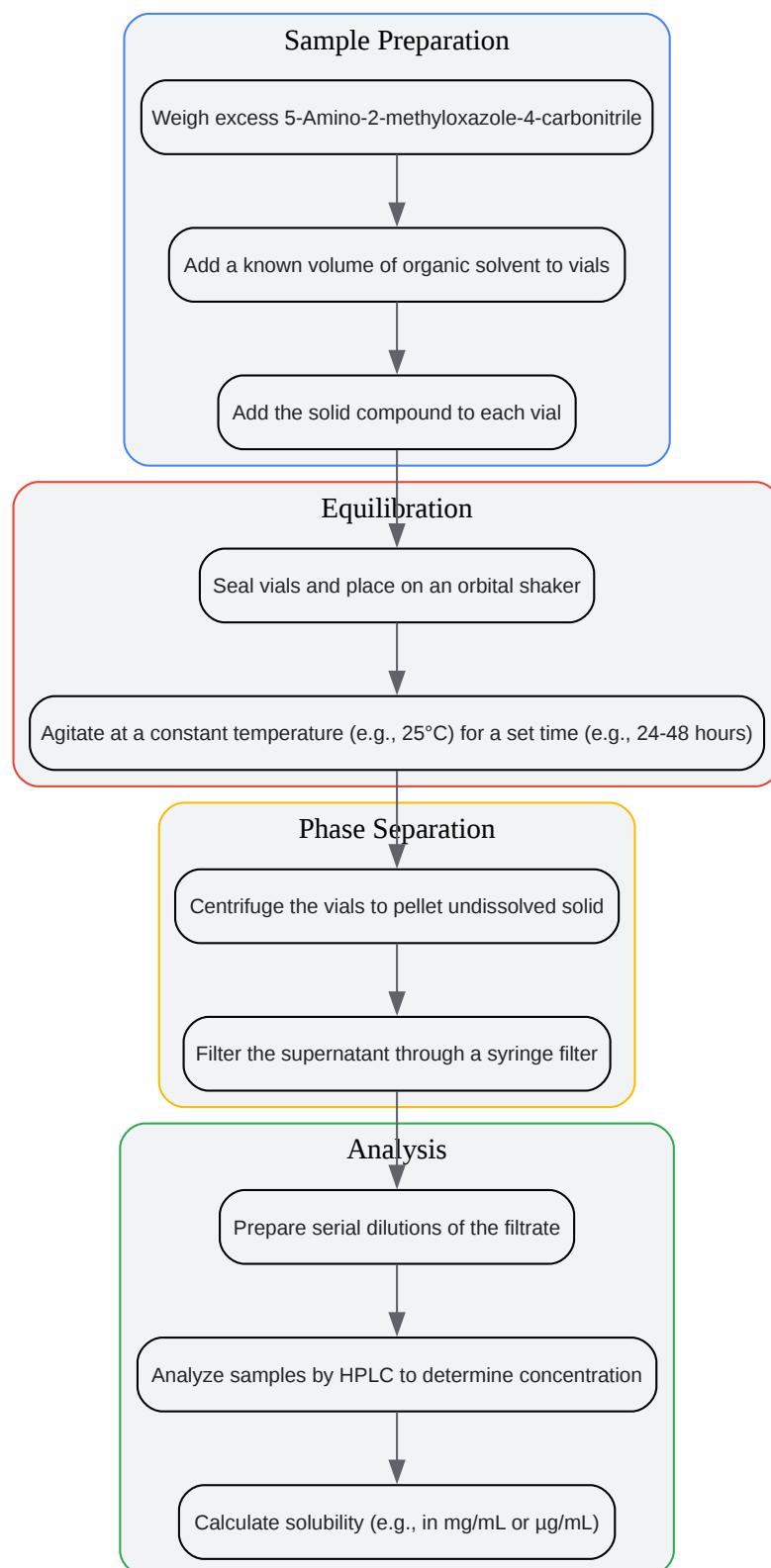
2.1 Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

- δ_d (Dispersion): Energy from van der Waals forces.
- δ_p (Polar): Energy from dipolar interactions.

- δ_h (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by its three HSP values. The closer the HSP values of a solute and a solvent are in the three-dimensional Hansen space, the more likely the solute is to dissolve in that solvent.[\[4\]](#)


Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[\[1\]](#) It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[\[7\]](#)

3.1 Materials and Reagents

- **5-Amino-2-methyloxazole-4-carbonitrile** (solid)
- A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
- Volumetric flasks
- Scintillation vials or other suitable containers with secure caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.45 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2 Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [solubility of 5-Amino-2-methyloxazole-4-carbonitrile in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183949#solubility-of-5-amino-2-methyloxazole-4-carbonitrile-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com